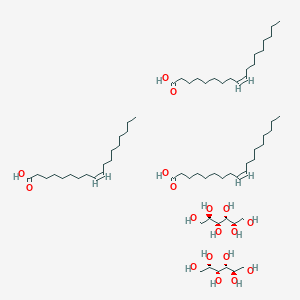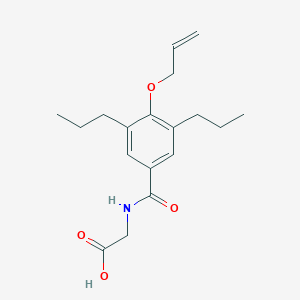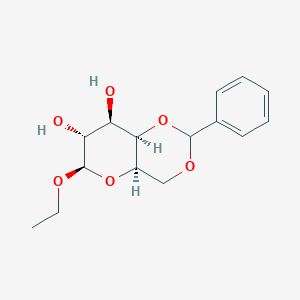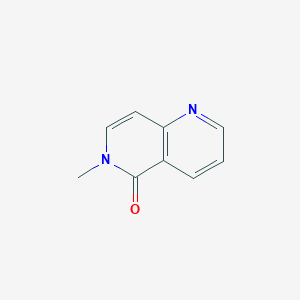![molecular formula C7H6N2O B035347 2H-Pyrido[3,4-e][1,2]oxazine CAS No. 107116-53-0](/img/structure/B35347.png)
2H-Pyrido[3,4-e][1,2]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tobramycin is an essential member of the aminoglycoside family. It exhibits potent antibacterial activity against Gram-negative pathogens. Its clinical applications include treating conditions such as neonatal sepsis, septicemia, central nervous system infections (including meningitis), urinary tract infections, and pulmonary infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tobramycin is primarily synthesized through chemical processes. Although the exact synthetic route may vary, it typically involves glycosylation reactions, glycosidic bond formation, and subsequent modifications. The specific reaction conditions and intermediates depend on the synthetic strategy employed by researchers.
Industrial Production Methods: In industrial settings, tobramycin is produced through fermentation using the bacterium Streptomyces tenebrarius. The fermentation process yields a mixture of tobramycins A, B, C, and D. These compounds are then isolated and purified for pharmaceutical use .
Chemical Reactions Analysis
Tobramycin undergoes various chemical reactions:
Glycosylation: Formation of glycosidic bonds between sugar moieties.
Aminoglycoside Modification: Addition of functional groups to the aminoglycoside scaffold.
Oxidation and Reduction: These reactions can alter the compound’s properties. Common reagents include glycosyl donors, protecting groups, and oxidizing/reducing agents. The major products formed depend on the specific reaction conditions and the desired modifications.
Scientific Research Applications
Tobramycin finds applications in several scientific fields:
Medicine: Used to combat bacterial infections, especially those caused by Gram-negative bacteria.
Biology: Studied for its impact on cellular processes and potential side effects.
Industry: Employed in pharmaceutical formulations and as an antibiotic agent.
Mechanism of Action
Tobramycin interferes with bacterial protein synthesis by binding to the 30S and 50S ribosomal subunits. This binding prevents the formation of functional 70S ribosomal complexes, inhibiting mRNA translation. The compound primarily targets Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella species .
Comparison with Similar Compounds
Tobramycin stands out due to its effectiveness against Gram-negative pathogens. it shares similarities with other aminoglycosides like gentamicin, amikacin, and kanamycin. These compounds exhibit varying spectra of activity and toxicity profiles.
Remember that tobramycin’s clinical use requires careful monitoring due to potential kidney and auditory toxicity. Overall, it remains a valuable tool in the fight against bacterial infections .
Properties
CAS No. |
107116-53-0 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2H-pyrido[3,4-e]oxazine |
InChI |
InChI=1S/C7H6N2O/c1-4-9-10-7-2-3-8-5-6(1)7/h1-5,9H |
InChI Key |
LUEKRTPVONXJPQ-UHFFFAOYSA-N |
SMILES |
C1=CNOC2=C1C=NC=C2 |
Canonical SMILES |
C1=CNOC2=C1C=NC=C2 |
Synonyms |
2H-Pyrido[3,4-e]-1,2-oxazine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3,5-diacetyl-6-acetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-7-yl) acetate](/img/structure/B35267.png)


![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)

![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)






